Cas no 129491-65-2 (L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-)

L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl- structure
129491-65-2 structure
Product Name:L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-
CAS No:129491-65-2
MF:C28H40N2O6
MW:500.62700843811
CID:170245
PubChem ID:452453
Update Time:2025-04-19

L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-
    • L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl-
    • tert-butyl N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhexan-2-yl]carbamate
    • A-76215
    • 129491-65-2
    • XEFORNHNQOHGSE-NEWJYFPISA-N
    • DTXSID50156187
    • di-tert-butyl ((2S,3R,4S,5S)-3,4-dihydroxy-1,6-diphenylhexane-2,5-diyl)dicarbamate
    • CHEMBL275554
    • L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-
    • 1,6-Diphenylhexane deriv.
    • (2s,3r,4s,5s)-2,5-di-(n-((t-butyloxy)carbonyl)amino)-3,4-dihydroxy-1,6-diphenylhexane
    • N,N'-(t-Butyloxycarbonyl)-2,5-diamino-3,4-dihydroxy-1,6-diphenylhexane-, (2S,3R,4S,5S)
    • SCHEMBL6444857
    • (1-Benzyl-4-tert-butoxycarbonylamino-2,3-dihydroxy-5-phenyl-pentyl)-carbamic acid tert-butyl ester
    • ((1S,2R,3S,4S)-1-Benzyl-4-tert-butoxycarbonylamino-2,3-dihydroxy-5-phenyl-pentyl)-carbamic acid tert-butyl ester
    • BDBM50009257
    • tert-butyl N-[(1S,2S,3R,4S)-1-benzyl-4-(tert-butoxycarbonylamino)-2,3-dihydroxy-5-phenyl-pentyl]carbamate
    • Inchi: 1S/C28H40N2O6/c1-27(2,3)35-25(33)29-21(17-19-13-9-7-10-14-19)23(31)24(32)22(18-20-15-11-8-12-16-20)30-26(34)36-28(4,5)6/h7-16,21-24,31-32H,17-18H2,1-6H3,(H,29,33)(H,30,34)/t21-,22-,23-,24+/m0/s1
    • InChI Key: XEFORNHNQOHGSE-NEWJYFPISA-N
    • SMILES: O[C@@H]([C@H](CC1C=CC=CC=1)NC(=O)OC(C)(C)C)[C@@H]([C@H](CC1C=CC=CC=1)NC(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 500.289
  • Monoisotopic Mass: 500.289
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 13
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • Density: 1.15
  • Boiling Point: 680.3°Cat760mmHg
  • Flash Point: 365.2°C
  • Refractive Index: 1.55
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd